molecular formula C22H32N4O6 B054859 Z-Pro-D-Leu-D-Ala-NHOH CAS No. 123984-15-6

Z-Pro-D-Leu-D-Ala-NHOH

Cat. No.: B054859
CAS No.: 123984-15-6
M. Wt: 448.5 g/mol
InChI Key: FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a potent and specific inhibitor of vertebrate collagenases, including those from tadpole and human skin. The compound is characterized by its ability to chelate the zinc ion in the active site of the collagenase enzyme, thereby inhibiting its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pro-D-Leu-D-Ala-NHOH typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified by HPLC .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Z-Pro-D-Leu-D-Ala-NHOH primarily undergoes reactions typical of peptides, including hydrolysis and enzymatic degradation. The hydroxamic acid group at the C-terminus is particularly reactive and can participate in chelation reactions with metal ions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.

    Chelation: The hydroxamic acid group can chelate metal ions, particularly zinc, under neutral to slightly acidic conditions.

Major Products Formed

    Hydrolysis: Results in the breakdown of the peptide into smaller fragments.

    Chelation: Forms stable complexes with metal ions, particularly zinc.

Scientific Research Applications

Z-Pro-D-Leu-D-Ala-NHOH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and metal ion chelation.

    Biology: Serves as a tool to investigate the role of collagenases in tissue remodeling and disease processes.

    Medicine: Explored as a potential therapeutic agent for conditions involving excessive collagenase activity, such as arthritis and cancer metastasis.

    Industry: Utilized in the development of collagenase inhibitors for cosmetic and pharmaceutical products

Mechanism of Action

The primary mechanism by which Z-Pro-D-Leu-D-Ala-NHOH exerts its effects is through the inhibition of collagenase enzymes. The hydroxamic acid group at the C-terminus of the peptide chelates the zinc ion in the active site of the collagenase enzyme, preventing it from degrading collagen. This inhibition is highly specific and potent, making this compound a valuable tool in studying and modulating collagenase activity.

Comparison with Similar Compounds

Similar Compounds

    Z-Pro-D-Leu-D-Ala-NHOH: Potent and specific collagenase inhibitor.

    Z-Pro-D-Leu-D-Ala-OH: Similar structure but lacks the hydroxamic acid group, resulting in reduced inhibitory activity.

    Z-Pro-D-Leu-D-Ala-NH2: Another analog with different terminal group, affecting its binding affinity and specificity.

Uniqueness

This compound is unique due to its hydroxamic acid group, which provides strong chelation with zinc ions in the active site of collagenase enzymes. This feature distinguishes it from other similar peptides and enhances its inhibitory potency.

Properties

IUPAC Name

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Z-Pro-D-Leu-D-Ala-NHOH a potent inhibitor of vertebrate collagenase?

A1: While the exact mechanism is not detailed in the provided research [], this compound likely inhibits collagenase through its hydroxamic acid group (-NHOH). This group is known to chelate zinc ions present in the active site of many metalloproteinases, including collagenase. By binding to the zinc ion, the compound likely prevents the enzyme from interacting with and degrading collagen. The specific arrangement of Pro-D-Leu-D-Ala likely contributes to the compound's binding affinity and selectivity for collagenase compared to other metalloenzymes.

Q2: The research mentions that this compound is a potent inhibitor of both tadpole and human skin collagenases. Does this indicate a broad-spectrum activity against collagenases from various species?

A2: While the research demonstrates the compound's effectiveness against collagenases from two distinct vertebrate species [], it's premature to conclude broad-spectrum activity. Further research is needed to assess its inhibitory activity against collagenases from a wider range of species.

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